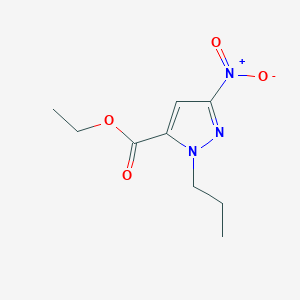

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

CAS No.: 1170291-12-9

Cat. No.: VC2398333

Molecular Formula: C9H13N3O4

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170291-12-9 |

|---|---|

| Molecular Formula | C9H13N3O4 |

| Molecular Weight | 227.22 g/mol |

| IUPAC Name | ethyl 5-nitro-2-propylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H13N3O4/c1-3-5-11-7(9(13)16-4-2)6-8(10-11)12(14)15/h6H,3-5H2,1-2H3 |

| Standard InChI Key | SGDUBQLDMMIJCC-UHFFFAOYSA-N |

| SMILES | CCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC |

| Canonical SMILES | CCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC |

Introduction

Chemical Structure and Properties

Molecular Identity and Composition

Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate belongs to the pyrazole class of heterocyclic compounds. Its structure features a five-membered pyrazole ring with three key substituents strategically positioned: a propyl chain at N1 providing lipophilicity, a nitro group at C3 introducing electron-withdrawing character, and an ethyl carboxylate at C5 offering potential for further derivatization. The molecular formula can be established as C9H13N3O4, with a calculated molecular weight of approximately 227.22 g/mol. This molecular arrangement creates a compound with distinct electronic distribution and potential for various intermolecular interactions.

Physical Characteristics

Based on structural analysis and comparison with similar pyrazole derivatives, ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate likely exists as a crystalline solid at room temperature. The presence of both polar groups (nitro and carboxylate) and a nonpolar propyl chain suggests amphiphilic properties with moderate solubility in organic solvents like ethanol, acetone, and chloroform, but limited water solubility. The compound's melting point would likely fall within the range of 70-120°C, consistent with similar pyrazole derivatives of comparable molecular weight and substitution patterns.

Spectroscopic Properties

The spectroscopic profile of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate would be characterized by distinct features in various analytical methods:

| Spectroscopic Method | Expected Key Features |

|---|---|

| 1H NMR | Triplet (δ ~1.2-1.4 ppm) and quartet (δ ~4.2-4.4 ppm) for ethyl ester; multiplets for propyl chain (δ ~0.9-1.9 ppm); N-CH2 signal (δ ~4.0-4.2 ppm); single aromatic proton (δ ~7.0-7.5 ppm) |

| 13C NMR | Characteristic carbonyl signal (δ ~160-165 ppm); pyrazole ring carbons (δ ~110-150 ppm); nitro-substituted carbon (δ ~135-145 ppm) |

| IR | Strong C=O stretching (1700-1730 cm-1); NO2 asymmetric and symmetric stretching (1510-1550 cm-1 and 1330-1350 cm-1); C-H stretching (2850-2950 cm-1) |

| Mass Spectrometry | Molecular ion peak at m/z 227; fragmentation pattern showing loss of ethoxy group (m/z 182) and nitro group |

Synthetic Methodologies

General Synthetic Approaches

The synthesis of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate would typically follow established procedures for functionalized pyrazoles. A plausible synthetic route would involve the cyclocondensation of a propylhydrazine with an appropriately functionalized β-ketoester, followed by regioselective nitration at the 3-position. Alternatively, the compound could be prepared through direct N-alkylation of a pre-formed 3-nitro-1H-pyrazole-5-carboxylate ester with a propyl halide under basic conditions.

Detailed Synthetic Protocol

A typical synthesis might proceed as follows:

-

Preparation of ethyl 1-propyl-1H-pyrazole-5-carboxylate by reacting propylhydrazine with ethyl 2,4-dioxobutanoate

-

Nitration at the 3-position using a nitrating mixture (HNO3/H2SO4) under controlled temperature conditions

-

Purification by column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient)

The reaction conditions would require careful control of temperature and reagent concentrations to ensure regioselectivity and minimize side reactions. Yields would typically range from 60-75% depending on reaction optimization.

Alternative Synthetic Routes

An alternative approach could involve:

-

Initial formation of ethyl 3-amino-1-propyl-1H-pyrazole-5-carboxylate

-

Oxidation of the amino group to the nitro functionality using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate

Structural Characterization

Computational Structural Analysis

Chemical Reactivity

Functional Group Reactivity

The reactivity profile of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is significantly influenced by its three functional groups, each providing distinct chemical behavior:

| Functional Group | Expected Reactivity |

|---|---|

| Ethyl Carboxylate | Susceptible to hydrolysis, transesterification, amidation; can be reduced to alcohol or aldehyde |

| Nitro Group | Can undergo reduction to amino group; participates in nucleophilic aromatic substitution; influences electrophilic aromatic substitution patterns |

| Pyrazole Ring | Undergoes electrophilic substitution preferentially at C4; participates in metallation reactions; exhibits weak basic properties |

| Propyl Chain | Relatively inert; provides lipophilicity; potential for oxidation at benzylic position |

The electron-withdrawing nitro group would significantly decrease electron density at the 4-position of the pyrazole ring, making it less susceptible to electrophilic attack compared to non-nitrated analogs.

Stability Considerations

-

Hydrolysis of the ester functionality in aqueous acidic or basic conditions

-

Potential for photodecomposition due to the nitro group

-

Thermal instability at elevated temperatures (>200°C)

-

Possible reduction of the nitro group under reducing conditions

For long-term storage, the compound should be kept in a cool, dry environment, protected from light and moisture, preferably under inert atmosphere to maximize stability.

Biological Activity and Applications

Agricultural Applications

In the agricultural sector, compounds with similar structural motifs have demonstrated activity as:

-

Herbicides through interference with plant-specific enzymatic processes

-

Fungicides by disrupting fungal cell membrane integrity

-

Plant growth regulators through modulation of hormonal pathways

-

Insecticides by targeting insect-specific neurological mechanisms

The specific substitution pattern in ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate may confer selective activity against certain plant pathogens while minimizing impact on beneficial organisms.

Structure-Activity Relationships

Effect of Structural Modifications

Understanding the relationship between structure and function provides valuable insights for designing derivatives with enhanced properties. Key structure-activity relationships for ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate would include:

| Structural Element | Modification | Expected Effect on Activity |

|---|---|---|

| Propyl Chain | Length variation | Altered lipophilicity and membrane permeation |

| Branching | Changed receptor binding specificity | |

| Incorporation of heteroatoms | Modified solubility and hydrogen bonding capability | |

| Nitro Group | Replacement with other EWGs | Altered electronic distribution and reactivity |

| Position change (3→4) | Changed binding orientation with biological targets | |

| Reduction to amino | Conversion from electron-withdrawing to electron-donating character | |

| Ester Group | Chain length variation | Modified metabolic stability and activity |

| Conversion to amide | Enhanced stability to hydrolysis; altered hydrogen bonding | |

| Conversion to acid | Increased water solubility; changed pharmacokinetic profile |

Isomeric Considerations

The positional isomers of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate (such as the 4-nitro derivative) would exhibit significantly different electronic distributions and spatial arrangements, leading to distinctive biological activities and chemical behaviors. Additionally, tautomeric forms could potentially exist, adding another dimension to the compound's chemical behavior in different environments.

Analytical Methods for Identification and Quantification

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be the method of choice for quantitative analysis of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate. Optimal conditions might include:

-

Column: C18 reverse phase (250 mm × 4.6 mm, 5 μm particle size)

-

Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid

-

Flow rate: 1.0 mL/min

-

Detection: UV at 254 nm (primary) and 280 nm (confirmatory)

-

Retention time: Approximately 7-10 minutes under these conditions

Gas chromatography coupled with mass spectrometry (GC-MS) could serve as a complementary technique, particularly for trace analysis and structural confirmation.

Spectroscopic Identification

A multi-spectroscopic approach would provide comprehensive characterization:

-

UV-Vis spectroscopy: Expected absorption maxima around 210-220 nm and 270-290 nm

-

Fluorescence spectroscopy: Potential weak emission properties that could be enhanced through specific derivatization

-

FT-IR spectroscopy: Characteristic bands as described in section 1.3

-

NMR spectroscopy: Detailed structural confirmation through 1D and 2D techniques (COSY, HSQC, HMBC)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume